Dieuropium trioxalate

Description

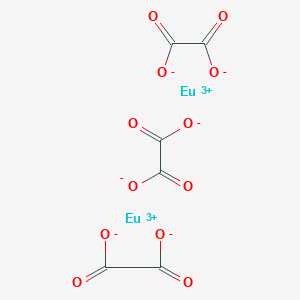

Dieuropium trioxalate, with the chemical formula Eu₂(C₂O₄)₃, is a europium(III) oxalate complex. Europium, a lanthanide element in the +3 oxidation state, forms stable coordination compounds with oxalate ligands (C₂O₄²⁻). This compound is of interest in materials science due to europium's unique photoluminescent properties, which are leveraged in applications such as optical sensors, phosphors, and catalysts . Synthesized typically via precipitation reactions between europium salts and oxalic acid, its structure consists of europium ions coordinated by oxalate ligands in a polymeric network.

Properties

IUPAC Name |

europium(3+);oxalate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H2O4.2Eu/c3*3-1(4)2(5)6;;/h3*(H,3,4)(H,5,6);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVDYMOCCGHXJAK-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].[Eu+3].[Eu+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6Eu2O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80939743 | |

| Record name | Europium sesquioxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

567.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3269-12-3 | |

| Record name | Europium oxalate (Eu2(C2O4)3) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3269-12-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dieuropium trioxalate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003269123 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Europium, [.mu.-[ethanedioato(2-)-.kappa.O1,.kappa.O2':.kappa.O1',.kappa.O2]]bis[ethanedioato(2-)-.kappa.O1,.kappa.O2]di- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Europium sesquioxalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80939743 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dieuropium trioxalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.896 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Dieuropium trioxalate can be synthesized through the reaction of europium chloride with oxalic acid in an aqueous solution. The reaction typically involves mixing an aqueous solution of europium chloride with an aqueous solution of oxalic acid, followed by the addition of a base to precipitate the trioxalate compound. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization to obtain a high-purity product. The use of automated reactors and precise control of reaction parameters are common in industrial settings to ensure consistent quality and yield.

Chemical Reactions Analysis

Experimental Parameters

| Parameter | Value |

|---|---|

| Temperature | 453 K (180°C) |

| Duration | 48 hours |

| Cooling rate | 5 K h⁻¹ to 333 K (60°C) |

| Solvent | Water |

| Yield | Colorless crystals |

Structural Features of the Product

-

Coordination geometry : The Eu³⁺ ion adopts a tricapped trigonal prismatic geometry , coordinated by eight oxygen atoms from four oxalate ligands and one water molecule .

-

Polymeric network : Oxalate ligands bridge europium ions to form a three-dimensional anionic framework with channels occupied by dimethylammonium cations and water molecules .

Hydrogen Bonding and Network Stability

The crystalline product exhibits extensive hydrogen bonding between water molecules, oxalate oxygen atoms, and dimethylammonium cations, contributing to a rigid, non-porous structure. Key hydrogen bond metrics are summarized below:

| Donor–Acceptor | Distance (Å) | Angle (°) |

|---|---|---|

| O(water)–O(oxalate) | 2.68–2.92 | 155–170 |

| N–H···O(water) | 2.85–3.10 | 145–160 |

This hydrogen-bonded network eliminates solvent-accessible cavities, enhancing structural stability .

Comparative Analysis of Reaction Pathways

The absence of benzenetricarboxylic acid in the final product highlights the selectivity of dieuropium trioxalate toward amine-derived cations under hydrothermal conditions. This contrasts with reactions involving other lanthanide oxalates, where aromatic carboxylates often integrate into the framework .

Scientific Research Applications

Dieuropium trioxalate has several scientific research applications, including:

Chemistry: Used as a precursor for the synthesis of other europium compounds and as a reagent in coordination chemistry studies.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to the luminescent properties of europium.

Medicine: Explored for its potential in medical diagnostics and therapeutic applications, particularly in the field of radiopharmaceuticals.

Industry: Utilized in the production of advanced materials, including phosphors for lighting and display technologies.

Mechanism of Action

The mechanism of action of dieuropium trioxalate involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to biomolecules, leading to changes in their structure and function. The luminescent properties of europium ions are exploited in imaging applications, where the compound emits light upon excitation, allowing for visualization of biological structures.

Comparison with Similar Compounds

Comparison with Similar Compounds

Thermodynamic Stability

The stability of metal-oxalate complexes is often assessed using Pourbaix diagrams (Eh-pH plots). For Fe(C₂O₄)₃³⁻ (iron trioxalate), the free energy of formation is -3753.88 kcal/mol , making it the most stable species in iron-kaolin systems under acidic conditions (pH 2–4) . In contrast, lanthanide oxalates like Eu₂(C₂O₄)₃ exhibit lower thermodynamic stability due to larger ionic radii (Eu³⁺: 0.947 Å vs. Fe³⁺: 0.645 Å), which reduce ligand-field stabilization. This results in higher solubility and sensitivity to pH fluctuations (stable in mildly acidic to neutral pH).

Structural and Electronic Properties

- Coordination Geometry : Europium trioxalate adopts a 9-coordinate tricapped trigonal prismatic geometry, whereas Fe(C₂O₄)₃³⁻ typically forms an octahedral structure.

- Magnetic Behavior : Eu³⁺ (4f⁶ configuration) exhibits weak paramagnetism due to shielded f-electrons, while Fe³⁺ (3d⁵) shows stronger magnetic interactions.

- Luminescence : Europium oxalates display intense red emission under UV excitation (⁵D₀ → ⁷F₂ transition), a property absent in Fe(C₂O₄)₃³⁻ .

Research Findings and Analytical Methods

- Stability in Environmental Systems : Fe(C₂O₄)₃³⁻ dominates in low-pH, high-Eh environments (e.g., kaolin iron removal), whereas Eu₂(C₂O₄)₃ decomposes above pH 7, releasing Eu³⁺ ions .

- Spectroscopic Identification : Europium oxalates are characterized using X-ray diffraction (XRD) for structural analysis and photoluminescence spectroscopy for electronic transitions. In contrast, Fe(C₂O₄)₃³⁻ is often analyzed via UV-Vis spectroscopy due to ligand-to-metal charge transfer bands .

Biological Activity

Dieuropium trioxalate, with the chemical formula , is a compound of europium, a rare earth element. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and materials science. The unique properties of this compound arise from its europium content, which is known for its luminescent and photophysical characteristics.

Antibacterial Properties

This compound has been investigated for its antibacterial activity. Research indicates that compounds containing europium can exhibit significant antibacterial effects against various strains of bacteria. In particular, studies have shown that this compound demonstrates efficacy against Gram-positive and Gram-negative bacteria, suggesting its potential as an antimicrobial agent.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (mg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 10 |

| Escherichia coli | 12 | 10 |

| Pseudomonas aeruginosa | 10 | 10 |

Antioxidant Activity

The antioxidant properties of this compound have also been studied. Antioxidants play a crucial role in neutralizing free radicals, which can cause oxidative stress and lead to various diseases. In vitro studies have shown that this compound can scavenge free radicals effectively, indicating its potential use in preventing oxidative damage in biological systems.

Case Study: Antioxidant Efficacy

A study conducted on the antioxidant activity of this compound involved assessing its ability to inhibit lipid peroxidation in rat liver homogenates. The results demonstrated a significant reduction in malondialdehyde levels, a marker of oxidative stress, when treated with this compound compared to control groups.

Cytotoxicity and Cancer Research

The cytotoxic effects of this compound on cancer cell lines have been examined as well. Preliminary findings suggest that this compound may induce apoptosis in certain cancer cells, making it a candidate for further research in cancer therapeutics.

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 25 |

| MCF-7 (Breast Cancer) | 30 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is believed to be linked to its ability to interact with cellular components. The europium ions can participate in redox reactions, leading to the generation of reactive oxygen species (ROS), which may contribute to its antibacterial and cytotoxic effects. Furthermore, the luminescent properties of europium can be utilized in bioimaging applications, enhancing the visualization of biological processes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.